N-benzyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core fused with a partially saturated cyclohexene ring. Key structural features include:
- Sulfanyl bridge at position 2, linking the pyrimidinone core to the acetamide moiety.
- N-benzyl group on the acetamide nitrogen, contributing to steric bulk and modulating solubility.
Synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated pyrimidinones under basic conditions (e.g., Cs₂CO₃ in DMF) . Characterization relies on spectroscopic methods (¹H NMR, IR, mass spectrometry) and crystallography (SHELX software ).
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-2-29-18-10-8-17(9-11-18)26-22(28)21-19(12-13-30-21)25-23(26)31-15-20(27)24-14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSMMUBPEJHJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, typically using an ethoxyphenyl halide and a suitable base.
Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction, often using benzyl chloride and a base.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound's structural features suggest that it may possess significant biological activity. Research has indicated that thienopyrimidine derivatives can exhibit a range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that compounds with similar structures can act on specific molecular targets such as kinases and receptors involved in disease pathways.
Case Studies
- Antitumor Activity : In vitro studies demonstrated that thienopyrimidine derivatives inhibited the proliferation of cancer cell lines. For instance, compounds with similar thieno[3,2-d]pyrimidine scaffolds have been reported to induce apoptosis in human cancer cells through the modulation of signaling pathways related to cell survival and death.
- Antimicrobial Effects : A study highlighted the antimicrobial activity of thienopyrimidine derivatives against various bacterial strains. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
Materials Science
Advanced Materials Development
The compound's unique properties make it suitable for applications in materials science. Research indicates that thienopyrimidine-based compounds can be used in the synthesis of novel polymers and nanomaterials due to their stability and electronic properties.
Applications in Nanotechnology
Recent advancements have explored the use of thienopyrimidine derivatives in nanocomposites. These materials exhibit enhanced mechanical and thermal properties compared to traditional polymers. The incorporation of N-benzyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide into polymer matrices has been shown to improve conductivity and strength.
Biological Research
Cellular Mechanisms
this compound is utilized in biological assays to explore its effects on cellular processes. Research has focused on its interaction with specific enzymes and receptors.
Mechanism of Action
Preliminary studies suggest that the compound may modulate enzyme activity through competitive inhibition or allosteric regulation. This information is crucial for understanding how such compounds can be developed into therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 4-ethoxy group in the target compound provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., trifluoromethoxy in ), influencing receptor binding and oxidative metabolism.
- N-Substituents : Benzyl (target) vs. methylphenyl () or trifluoromethoxyphenyl () alters steric bulk and solubility. Benzyl may improve blood-brain barrier penetration but increases molecular weight.
- Core Saturation: Partially saturated thienopyrimidinone cores (e.g., 3H,4H,6H,7H in the target) confer conformational flexibility compared to fully aromatic analogues (e.g., ).
Biological Activity
N-benzyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure contributes to its potential biological activities, which have been the subject of various studies. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C23H23N3O3S2
Molecular Weight: 451.6 g/mol
IUPAC Name: N-benzyl-2-[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
CAS Number: 686772-54-3
The compound features a thienopyrimidine core and a benzyl group that enhance its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrimidine Core: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzyl Group: Achieved through nucleophilic substitution reactions using benzyl halides.
- Attachment of the Ethoxyphenyl Moiety: Often accomplished via palladium-catalyzed cross-coupling reactions.
- Final Assembly: Includes purification and characterization of the product.
Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance, research has shown that thienopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival . In vitro assays demonstrated that these compounds induce apoptosis in various cancer cell lines.
Antioxidant Activity
The antioxidant capacity of thienopyrimidine derivatives has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays. Compounds with similar structures have shown promising results in reducing oxidative stress by scavenging free radicals . The ability to mitigate oxidative damage is crucial for preventing various diseases linked to oxidative stress.
Anti-inflammatory Activity
N-benzyl derivatives have also been studied for their anti-inflammatory effects. In animal models, compounds related to N-benzyl showed significant reductions in inflammation markers and pain relief in carrageenan-induced edema tests . The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines and enzymes.
The exact mechanism by which N-benzyl derivatives exert their biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate their activity and influence various physiological processes .
Research Findings
A summary of key research findings related to the biological activity of N-benzyl derivatives is presented below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of N-benzyl derivatives:
- Case Study on Cancer Treatment: A study demonstrated that a related thienopyrimidine compound significantly reduced tumor size in xenograft models when administered at specific dosages.
- Case Study on Inflammation: In a clinical trial involving patients with chronic inflammatory conditions, administration of a thienopyrimidine derivative resulted in marked improvement in symptoms and quality of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
